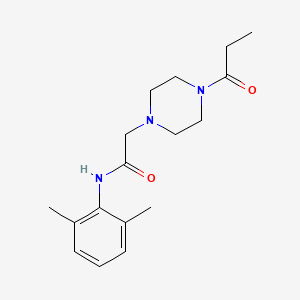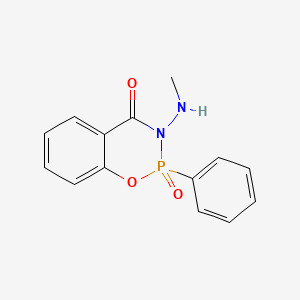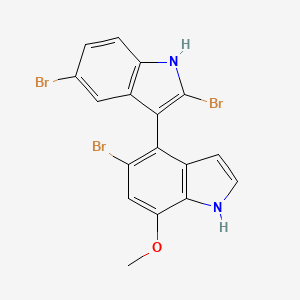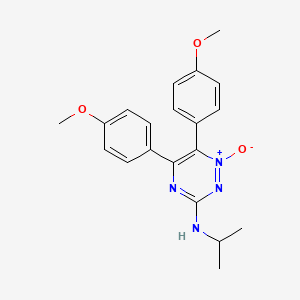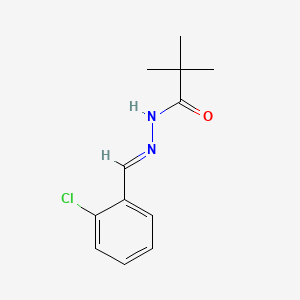
(E)-2,2-Dimethylpropanoic acid ((2-chlorophenyl)methylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2,2-Dimethylpropanoic acid ((2-chlorophenyl)methylene)hydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to a (2-chlorophenyl)methylene moiety, which is further connected to a 2,2-dimethylpropanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2-Dimethylpropanoic acid ((2-chlorophenyl)methylene)hydrazide typically involves the reaction of 2,2-dimethylpropanoic acid with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
Step 1: 2,2-Dimethylpropanoic acid is reacted with thionyl chloride to form 2,2-dimethylpropanoyl chloride.
Step 2: The resulting 2,2-dimethylpropanoyl chloride is then reacted with hydrazine hydrate to form 2,2-dimethylpropanoic acid hydrazide.
Step 3: Finally, 2,2-dimethylpropanoic acid hydrazide is reacted with (2-chlorophenyl)methylene chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2,2-Dimethylpropanoic acid ((2-chlorophenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the (2-chlorophenyl)methylene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(E)-2,2-Dimethylpropanoic acid ((2-chlorophenyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (E)-2,2-Dimethylpropanoic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The (2-chlorophenyl)methylene moiety may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethylpropanoic acid hydrazide
- (2-Chlorophenyl)methylene hydrazide
- 2,2-Dimethylpropanoic acid ((4-chlorophenyl)methylene)hydrazide
Uniqueness
(E)-2,2-Dimethylpropanoic acid ((2-chlorophenyl)methylene)hydrazide is unique due to the specific combination of the 2,2-dimethylpropanoic acid backbone and the (2-chlorophenyl)methylene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
133661-83-3 |
|---|---|
Fórmula molecular |
C12H15ClN2O |
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
N-[(E)-(2-chlorophenyl)methylideneamino]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H15ClN2O/c1-12(2,3)11(16)15-14-8-9-6-4-5-7-10(9)13/h4-8H,1-3H3,(H,15,16)/b14-8+ |
Clave InChI |
QAMPDZDJTCMJKM-RIYZIHGNSA-N |
SMILES isomérico |
CC(C)(C)C(=O)N/N=C/C1=CC=CC=C1Cl |
SMILES canónico |
CC(C)(C)C(=O)NN=CC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B15186435.png)
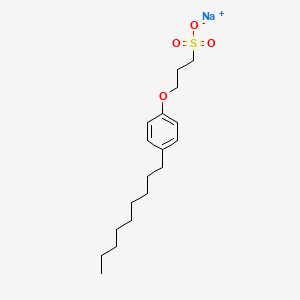
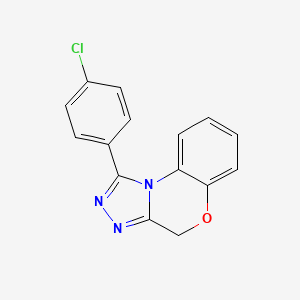
![(2E,4E)-N,N'-bis[4-amino-6-[(3-amino-3-iminopropyl)amino]-2-hydroxy-6-oxohexyl]hexa-2,4-dienediamide;sulfuric acid](/img/structure/B15186438.png)
